"2-Nitro-5-(trifluoromethyl)benzoic acid" properties and characteristics
"2-Nitro-5-(trifluoromethyl)benzoic acid" properties and characteristics
An In-Depth Technical Guide to 2-Nitro-5-(trifluoromethyl)benzoic Acid: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Nitro-5-(trifluoromethyl)benzoic acid (CAS No. 1214373-54-2), a fluorinated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is not widely published, this document leverages established chemical principles and data from closely related analogues to provide a robust guide for its synthesis, characterization, and application. We present a reasoned, expert-driven discussion on its physicochemical properties, a proposed synthetic protocol addressing key regioselectivity challenges, predicted spectroscopic fingerprints, and its potential as a critical building block in the development of advanced pharmaceutical agents.
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, is a cornerstone of modern drug design. The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable feature in pharmaceutical candidates. 2-Nitro-5-(trifluoromethyl)benzoic acid is a bifunctional building block, possessing a carboxylic acid handle for amide coupling and other derivatizations, and a nitro group that can serve as a directing group or be reduced to an amine for further functionalization. Its true value lies in its potential as a precursor to complex heterocyclic systems and other high-value chemical entities. A notable analogue, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a key precursor in the synthesis of a promising new class of antitubercular agents, including BTZ043 and PBTZ169 (macozinone), which have advanced to clinical trials.[1] This precedent underscores the potential utility of the 2-Nitro-5-(trifluoromethyl)benzoic acid scaffold in addressing critical therapeutic areas.
Physicochemical Properties and Handling
While comprehensive experimental data is scarce, key physicochemical properties can be compiled from supplier data and predictive models. This information is crucial for reaction planning, safety assessment, and purification.
| Property | Value / Information | Source |
| CAS Number | 1214373-54-2 | [2][3] |
| Molecular Formula | C₈H₄F₃NO₄ | [2] |
| Molecular Weight | 235.12 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature. | [analogous compounds] |
| Melting Point | Not experimentally published. The related isomer, 3-Nitro-5-(trifluoromethyl)benzoic acid, has a melting point of 127-130 °C. | [4] |
| Boiling Point | 336.7 ± 42.0 °C (Predicted) | [3] |
| Density | 1.596 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | [general chemical principles] |
Safety and Handling
Based on safety data for structurally similar nitroaromatic and fluorinated carboxylic acids, the following precautions are advised:
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Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[5]
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Hazards: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[5]
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]
Synthesis and Purification: A Discussion of Regioselectivity
The most logical synthetic route to 2-Nitro-5-(trifluoromethyl)benzoic acid is the direct electrophilic nitration of 3-(trifluoromethyl)benzoic acid. However, this reaction presents a significant regiochemical challenge that must be understood and managed.
The Causality of Experimental Design
Both the carboxylic acid (-COOH) and trifluoromethyl (-CF3) groups are electron-withdrawing and therefore deactivating and meta-directing for electrophilic aromatic substitution. In 3-(trifluoromethyl)benzoic acid, the positions ortho and para to the -COOH group (positions 2, 4, 6) are activated relative to the positions ortho/para to the -CF3 group. Conversely, the positions ortho and para to the -CF3 group (positions 2, 4, 6) are activated relative to the positions ortho/para to the -COOH group. The challenge is that both groups direct incoming electrophiles to the same positions (5-position relative to -COOH is the same as the 2-position relative to -CF3, and so on).
The nitronium ion (NO₂⁺) will add to the position least deactivated by the combined inductive and resonance effects of both groups. The formation of the desired 2-nitro isomer requires substitution ortho to the carboxylic acid, which is generally disfavored due to steric hindrance and strong deactivation. The major isomers are likely to be 4-nitro- and 6-nitro-3-(trifluoromethyl)benzoic acid. Therefore, the synthesis is not merely a matter of reaction but of careful control and, critically, robust purification to isolate the desired, likely minor, 2-nitro isomer.
Caption: Proposed workflow for the synthesis and purification of 2-Nitro-5-(trifluoromethyl)benzoic acid.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on established methods for aromatic nitration.
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Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add 1.2 equivalents of concentrated nitric acid (90%) to 3 equivalents of concentrated sulfuric acid (98%) with continuous stirring. Ensure the temperature is maintained below 10 °C.
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Dissolution of Substrate: In a separate three-neck reaction vessel equipped with a thermometer and a dropping funnel, dissolve 1 equivalent of 3-(trifluoromethyl)benzoic acid in 3-5 volumes of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
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Nitration Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the solution of the benzoic acid derivative. The rate of addition must be controlled to keep the internal reaction temperature below 10 °C. A temperature excursion can lead to dinitration and reduced selectivity.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) by periodically taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a silica plate.
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Work-up: Once the reaction is complete, cautiously pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate containing the crude product mixture will form.
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Isolation and Purification:
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Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
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Dry the crude solid.
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Crucial Step: The isomeric mixture must be separated. This is best achieved by silica gel column chromatography using a gradient elution system (e.g., hexane/ethyl acetate). The different isomers will have distinct polarities, allowing for their separation. Fractions should be monitored by TLC to identify and collect the desired 2-nitro isomer.
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Alternatively, fractional crystallization from a suitable solvent system (e.g., ethanol/water) may be attempted.
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Spectroscopic Characterization (Predicted)
No published spectra for 2-Nitro-5-(trifluoromethyl)benzoic acid are available. The following data is predicted based on the known spectra of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid[1] and fundamental principles of spectroscopy. This serves as a self-validating system for researchers who successfully synthesize and isolate the compound.
Caption: Structure of 2-Nitro-5-(trifluoromethyl)benzoic acid with proton numbering for NMR prediction.
¹H NMR Spectroscopy
(Predicted for 400 MHz, in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~13.5 - 14.5 | br s | - | 1H, -COOH | The carboxylic acid proton is highly deshielded, acidic, and exchanges, appearing as a broad singlet. |
| ~8.40 | d | J ≈ 2.0 | 1H, H-6 | This proton is ortho to the electron-withdrawing -NO₂ group and will be the most deshielded aromatic proton. It will appear as a doublet due to coupling with H-4. |
| ~8.25 | dd | J ≈ 8.5, 2.0 | 1H, H-4 | This proton is coupled to both H-3 (ortho, J ≈ 8.5 Hz) and H-6 (meta, J ≈ 2.0 Hz), appearing as a doublet of doublets. |
| ~8.05 | d | J ≈ 8.5 | 1H, H-3 | This proton is ortho to the -COOH group and coupled only to H-4, resulting in a doublet. |
¹³C NMR Spectroscopy
(Predicted for 100 MHz, in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.0 | -COOH | Carbonyl carbon of the carboxylic acid. |
| ~149.0 | C-2 | Aromatic carbon bearing the nitro group, highly deshielded. |
| ~135.0 | C-4 | Aromatic C-H. |
| ~131.0 (q) | C-5 | Carbon attached to the -CF₃ group, will appear as a quartet due to C-F coupling. |
| ~129.0 | C-6 | Aromatic C-H. |
| ~125.0 | C-3 | Aromatic C-H. |
| ~123.0 (q) | -CF₃ | Trifluoromethyl carbon, appears as a large quartet with a significant C-F coupling constant. |
| ~122.0 | C-1 | Quaternary carbon attached to the -COOH group. |
Infrared (IR) and Mass Spectrometry (MS)
| Spectroscopy | Wavenumber (cm⁻¹) / m/z | Assignment |
| FTIR (ATR) | 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~1710 | C=O stretch (Carboxylic Acid) | |
| ~1540 and ~1350 | N-O asymmetric and symmetric stretch (Nitro group) | |
| ~1300 - 1100 | C-F stretches (Trifluoromethyl group) | |
| MS (ESI-) | 234.0 | [M-H]⁻ (Molecular ion peak) |
| 188.0 | [M-H-NO₂]⁻ (Loss of nitro group) |
Key Reactions and Applications in Drug Discovery
2-Nitro-5-(trifluoromethyl)benzoic acid is a versatile intermediate. Its two functional groups can be manipulated to build molecular complexity, making it a valuable starting point for library synthesis and lead optimization campaigns.
Caption: Reaction pathways illustrating the utility of the title compound in building complex molecules.
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Amide Bond Formation: The carboxylic acid is the most accessible functional group. It can be readily converted to an acid chloride (using SOCl₂ or oxalyl chloride) or activated with coupling reagents (like HBTU, HATU, or EDC) to react with a wide array of amines, forming a diverse library of amides.
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Nitro Group Reduction: The nitro group can be selectively reduced to an aniline derivative (2-Amino-5-(trifluoromethyl)benzoic acid). Common reduction conditions include catalytic hydrogenation (H₂, Pd/C), or chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron in acetic acid. This unmasks a nucleophilic amino group ortho to the carboxylic acid, which is a classic precursor for forming bicyclic heterocycles like benzoxazinones or quinazolinones.
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Orthogonal Strategy: The true synthetic power comes from using these two functionalities in sequence. For example, one could first perform an amide coupling and then reduce the nitro group on the more complex intermediate. This aniline can then participate in cyclization reactions, using the ortho-disposed amide functionality to form therapeutically relevant scaffolds.
Conclusion
2-Nitro-5-(trifluoromethyl)benzoic acid represents a strategically important, albeit under-documented, chemical building block. Its synthesis is a practical exercise in managing the directing effects of multiple substituents in electrophilic aromatic substitution. For the successful synthetic chemist, it offers two orthogonal functional handles—the carboxylic acid and the nitro group—that serve as versatile gateways to a wide range of complex molecular architectures. Drawing parallels from its close analogues, this compound holds significant potential for application in the discovery of novel therapeutics, particularly in areas where metabolic stability and targeted potency are paramount. This guide provides the foundational knowledge and predictive data necessary for researchers to confidently incorporate this valuable intermediate into their synthetic programs.
References
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Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(2), 142-149. [Link]
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Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2). [Link]
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ResearchGate. (2021). (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]
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NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. [Link]
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